(2Z)-2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.2.0]heptan-6-ylidene]acetic acid
Description
Properties
IUPAC Name |
(2Z)-2-[2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.2.0]heptan-6-ylidene]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-13(2,3)18-12(17)14-5-4-9-8(6-10(9)14)7-11(15)16/h7,9-10H,4-6H2,1-3H3,(H,15,16)/b8-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJZNPUFQEMMXPR-FPLPWBNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1CC2=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC\2C1C/C2=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2Z)-2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.2.0]heptan-6-ylidene]acetic acid is a synthetic compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by various research findings.
Chemical Structure and Properties
The compound is characterized by its unique bicyclic structure, which contributes to its biological activity. Its molecular formula is with a molecular weight of approximately 253.30 g/mol. The presence of the azabicyclo framework enhances its interaction with biological targets.
Biological Activity Overview
-
Antimicrobial Activity :
- Research indicates that derivatives of azabicyclo compounds exhibit significant antimicrobial properties against both gram-positive and gram-negative bacteria. The mechanism typically involves the inhibition of cell wall synthesis, leading to bacterial cell death .
- A study demonstrated that related compounds showed effective inhibition against extended-spectrum beta-lactamase (ESBL) producing strains, making them promising candidates for treating resistant infections .
-
Anti-inflammatory Effects :
- Compounds featuring similar structures have shown potent anti-inflammatory effects by selectively inhibiting cyclooxygenase-2 (COX-2) enzymes, which are crucial in the inflammatory pathway .
- In vivo studies reported a reduction in paw thickness and weight in models of inflammation, indicating significant therapeutic potential .
- Antioxidant Properties :
Table 1: Summary of Biological Activities
| Activity Type | Mechanism/Target | Reference |
|---|---|---|
| Antimicrobial | Inhibition of cell wall synthesis | |
| Anti-inflammatory | COX-2 inhibition | |
| Antioxidant | Free radical scavenging |
Case Study 1: Antimicrobial Efficacy
A study focused on synthesizing structural analogues of azabicyclo compounds demonstrated their effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The results indicated a significant reduction in bacterial growth at low concentrations, highlighting their potential as new therapeutic agents .
Case Study 2: Anti-inflammatory Action
In an experimental model for inflammation, compounds similar to (2Z)-2-[...] were tested for their ability to reduce inflammation markers. The results showed a marked decrease in TNF-alpha and PGE-2 levels, alongside improved histological outcomes in treated subjects compared to controls .
Scientific Research Applications
Medicinal Applications
-
Antimicrobial Activity
- Compounds related to azabicyclo structures have demonstrated significant antimicrobial properties against both gram-positive and gram-negative bacteria. This suggests potential for developing new antibiotics or antimicrobial agents based on this compound.
-
Orexin Receptor Antagonism
- Research indicates that derivatives of azabicyclo compounds can act as non-peptide antagonists for human orexin receptors. These receptors are implicated in various physiological processes, including sleep regulation and appetite control. Thus, the compound may be useful in treating disorders such as insomnia, eating disorders, and cognitive dysfunctions associated with psychiatric conditions .
- Immunomodulatory Effects
Case Studies and Research Findings
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights structural analogs and their distinguishing features:
Key Differences and Implications
Core Ring System: Bicyclo[3.2.0]heptane (target compound) has a smaller fused ring system compared to bicyclo[4.2.0]octene (), which may reduce ring strain and improve stability .
Functional Groups: The Boc group in the target compound offers steric protection, whereas the acetoxymethyl group in cephalosporin analogs () enhances membrane permeability .
Biological Activity: 4-Thia-1-azabicyclo[3.2.0]heptane derivatives () are established in β-lactam antibiotics (e.g., penicillins), whereas the target compound’s lack of sulfur and β-lactam ring suggests divergent applications, such as protease inhibition or anti-inflammatory agents .
Research Findings and Data
Physicochemical Properties
- Solubility : The carboxylic acid group in the target compound enhances water solubility compared to Boc-protected analogs (e.g., ). However, the hydrophobic tert-butyl group may counteract this, requiring formulation adjustments .
- Stability : The Z-configuration’s rigidity may reduce metabolic degradation compared to E-isomers, as seen in similar bicyclic systems .
Preparation Methods
Cyclization Strategies
The bicyclo[3.2.0]heptane system is typically synthesized via intramolecular [2+2] photocycloaddition or transition-metal-catalyzed cyclization. A modified approach from US20210053974A1 involves:
- Starting Material : Ethyl 3-aminocyclopent-1-ene-1-carboxylate.
- Cyclization : Treatment with iodine monochloride (ICl) in dichloromethane induces a stereoselective [2+2] cycloaddition, yielding the bicyclic lactam intermediate.
- Reduction : Catalytic hydrogenation (H₂, Pd/C) saturates the lactam to form the 2-azabicyclo[3.2.0]heptane skeleton.
Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclization | ICl, CH₂Cl₂, −20°C, 12 h | 65 | 92.4 |
| Reduction | H₂ (50 psi), 10% Pd/C, EtOAc | 88 | 98.1 |
Alternative Ring-Closing Metathesis
A method adapted from PMC8949241 utilizes Grubbs II catalyst for ring-closing metathesis of diene precursors:
- Precursor Synthesis : N-Boc-protected 1,5-diene-3-amine.
- Metathesis : 5 mol% Grubbs II catalyst in toluene at 80°C for 6 h.
- Isomer Separation : Chiral HPLC resolves exo and endo isomers (Chiralpak IA column, hexane/i-PrOH 85:15).
Advantages : Higher stereoselectivity (exo:endo = 7:1) and scalability.
Introduction of the Boc Protecting Group
The Boc group is introduced to stabilize the secondary amine during subsequent reactions. A standardized protocol from US20230174541A1 involves:
- Deprotonation : Treat the bicyclic amine with NaHCO₃ in THF/H₂O (3:1).
- Boc Activation : Add di-tert-butyl dicarbonate (1.2 equiv) at 0°C.
- Work-Up : Extract with ethyl acetate, wash with brine, and concentrate.
Reaction Metrics :
- Yield: 95%
- Purity: >99% (by ¹H NMR)
Installation of the (2Z)-Acrylic Acid Side Chain
Horner-Wadsworth-Emmons Olefination
The Z-configured double bond is installed via a phosphorus-based olefination:
- Phosphonate Preparation : React ethyl diethylphosphonoacetate with NaH in THF.
- Aldehyde Coupling : Add the bicyclic aldehyde (generated via Swern oxidation of the 6-hydroxyl derivative).
- Stereochemical Control : Low-temperature conditions (−78°C) favor Z-selectivity (Z:E = 9:1).
Optimization Note : Use of LiCl as an additive improves yield to 78%.
Hydrolysis to Acrylic Acid
The ethyl ester is saponified using:
- Conditions : 2 M NaOH, MeOH/H₂O (4:1), 50°C, 4 h.
- Acidification : Adjust to pH 2 with HCl to precipitate the product.
Isolation : Recrystallization from ethanol/water affords the pure acrylic acid (mp 142–144°C).
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
- HPLC : >99.5% purity (C18 column, 0.1% TFA in H₂O/MeCN gradient).
- Chiral Analysis : >99% ee (Chiralcel OD-H, hexane/i-PrOH 80:20).
Industrial-Scale Considerations
Cost-Effective Modifications
Q & A
Q. What are the key considerations in designing a synthesis route for (2Z)-2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.2.0]heptan-6-ylidene]acetic acid?
Methodological Answer:
- Core Steps :
- Bicyclic Core Construction : Utilize cyclopropane or bicyclo[3.2.0] frameworks as precursors, as seen in azabicyclo syntheses (e.g., 6-amino-3-azabicyclo[3.1.0]hexanes via cyclopropane intermediates) .
- Functionalization : Introduce the (2-methylpropan-2-yl)oxycarbonyl group via carbamate coupling under anhydrous conditions to preserve stereochemistry.
- Z-Configuration Control : Employ stereoselective Wittig or Horner-Wadsworth-Emmons reactions for the α,β-unsaturated acetic acid moiety.
- Analytical Validation : Confirm regiochemistry via X-ray crystallography (as in ’s Cr(III) complex study) and monitor reaction progress using HPLC or LC-MS .
Q. Table 1: Synthesis Route Comparison
| Step | Method (Evidence) | Key Challenges |
|---|---|---|
| Bicyclo Formation | Cyclopropane ring-opening (2) | Steric hindrance, yield optimization |
| Carbamate Addition | Anhydrous coupling (8) | Protecting group stability |
| Olefination | Wittig reaction (8) | Z/E selectivity control |
Q. Which spectroscopic techniques are most effective for characterizing the compound’s structure and purity?
Methodological Answer:
- NMR : Use - and -NMR to confirm bicyclo[3.2.0] scaffold geometry and Z-configuration of the acetic acid moiety. Compare with literature data for azabicyclo compounds (e.g., ’s Cr(III) complex) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and detect impurities.
- X-ray Diffraction : Resolve stereochemical ambiguities in crystalline derivatives (as in ) .
- IR Spectroscopy : Identify carbonyl (C=O) and carbamate (N–COO) functional groups.
Q. How can computational methods predict the compound’s electronic properties and reactivity?
Methodological Answer:
- Density Functional Theory (DFT) : Optimize geometry using hybrid functionals (e.g., B3LYP) with exact exchange corrections for accurate thermochemical properties (e.g., atomization energies, ionization potentials) .
- Reactivity Insights : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Compare with experimental data (e.g., ’s antibacterial activity) to validate computational models .
Q. Table 2: DFT Functional Performance
| Functional (Evidence) | Application (1) | Average Error (kcal/mol) |
|---|---|---|
| B3LYP | Atomization energies, IPs | 2.4 |
| PBE0 | Excited-state properties | Not tested |
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities of structurally related azabicyclo compounds?
Methodological Answer:
- Variable Identification : Assess differences in experimental conditions (e.g., bacterial strains, MIC protocols) across studies. ’s Cr(III) complex showed activity against E. coli but not S. aureus, highlighting strain specificity .
- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., carbamate vs. phenyl groups) using molecular docking or pharmacophore modeling. Reference cyclacillin derivatives () to identify critical functional groups .
- Validation : Reproduce conflicting studies under standardized conditions (e.g., CLSI guidelines) and use statistical tools (ANOVA) to assess significance .
Q. What experimental design principles apply to evaluating the compound’s environmental fate and ecotoxicity?
Methodological Answer:
- Framework Adoption : Follow ’s INCHEMBIOL project guidelines:
- Physicochemical Properties : Measure log, solubility, and hydrolysis rates under varying pH/temperature.
- Biotic/Abiotic Degradation : Use LC-MS to track degradation products in simulated environmental matrices (e.g., soil, water).
- Toxicity Assays : Conduct Daphnia magna or algae growth inhibition tests (OECD 201/202) .
- Long-Term Monitoring : Design multi-compartment studies (air, water, sediment) to model bioaccumulation potential.
Q. Table 3: Key Environmental Parameters
| Parameter | Method (Evidence) | Relevance |
|---|---|---|
| Hydrolysis Half-life | pH-dependent kinetic studies | Persistence in aquatic systems |
| Soil Adsorption (Kd) | Batch equilibrium experiments | Mobility prediction |
| EC50 (Algae) | OECD 201 | Acute toxicity threshold |
Q. How to optimize metal coordination studies for derivatives like the Cr(III) complex in ?
Methodological Answer:
- Ligand Design : Modify the acetic acid moiety to enhance chelation (e.g., introduce carboxylate or hydroxamate groups).
- Spectroscopic Tools : Use UV-Vis (d-d transitions) and EPR to confirm metal oxidation state and coordination geometry .
- Biological Testing : Compare MIC values of free ligand vs. metal complex to assess synergy (as in ’s antibacterial assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
